molecular formula C21H18F2N4O3S B2642606 N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-64-4

N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2642606
CAS No.: 1251678-64-4
M. Wt: 444.46
InChI Key: USYPGUQYCVLLBK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class have been investigated for their herbicidal properties. For instance, derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This efficacy stems from their ability to interfere with the plant's physiological processes, leading to the inhibition of growth. These findings suggest potential applications in agriculture for controlling weed populations without the need for excessive herbicide applications, thus reducing environmental impact and improving crop yield (Moran, 2003).

Anticancer Effects

Another area of significant interest is the anticancer effects of [1,2,4]triazolo[4,3-a]pyridine derivatives. Studies have demonstrated that these compounds, particularly when modified with specific functional groups, exhibit remarkable anticancer activities. They have been evaluated in vitro against human cancer cell lines, with some derivatives showing potent antiproliferative activities. These studies suggest that [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives could serve as potential leads for the development of new anticancer agents, offering a new avenue for therapeutic intervention (Wang et al., 2015).

Antimalarial Properties

Research into the antimalarial properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has yielded promising results. Through virtual library design, screening, and synthesis, certain derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. This suggests the potential for these compounds to be developed into effective antimalarial drugs, contributing to global efforts to combat malaria and improve public health outcomes (Karpina et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives have also been explored. These compounds have shown significant biological activity against various microorganisms, indicating their potential as new antimicrobial and antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance, suggesting that these compounds could provide a basis for developing new treatments to combat resistant bacterial and fungal infections (Suresh et al., 2016).

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-9-7-18(13-26(14)21)31(28,29)27(17-5-3-4-16(22)11-17)12-15-6-8-20(30-2)19(23)10-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPGUQYCVLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.